

Preliminary Efficacy of VEGFR-2-IN-5 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *VEGFR-2-IN-5 hydrochloride*

Cat. No.: *B8118221*

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Disclaimer: Information regarding a specific compound designated "**VEGFR-2-IN-5 hydrochloride**" is not publicly available in the referenced scientific literature. This guide, therefore, presents a comprehensive overview of the preclinical efficacy of a representative, potent, and selective small-molecule VEGFR-2 inhibitor, Apatinib, to serve as an illustrative technical guide for researchers, scientists, and drug development professionals. Apatinib is an orally administered tyrosine kinase inhibitor that selectively targets VEGFR-2.[\[1\]](#)[\[2\]](#)

Core Mechanism of Action

VEGFR-2 is the primary mediator of the angiogenic signaling induced by vascular endothelial growth factor (VEGF).[\[2\]](#) Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability—hallmarks of angiogenesis.[\[3\]](#) Tumors exploit this process to establish a blood supply for growth and metastasis.[\[4\]](#)

Apatinib, as a representative VEGFR-2 inhibitor, competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of VEGFR-2.[\[3\]](#) This action blocks receptor autophosphorylation, thereby inhibiting the downstream signaling cascades that promote angiogenesis.[\[2\]](#)[\[3\]](#) In addition to its primary target, Apatinib has been shown to mildly inhibit other tyrosine kinases such as c-Kit and c-Src.[\[1\]](#)

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of Apatinib from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of Apatinib

Assay Type	Cell Line/Target	IC50 Value	Reference
Kinase Inhibition	VEGFR-2	2.43 nM	[5]
Cell Viability (24h)	Anaplastic Thyroid Cancer (CAL-62)	68.44 µM	[6]
Cell Viability (48h)	Anaplastic Thyroid Cancer (CAL-62)	38.64 µM	[6]
Cell Viability (72h)	Anaplastic Thyroid Cancer (CAL-62)	22.16 µM	[6]
Endothelial Cell Function	HUVEC (Tube Formation)	Effective at 0.1 µM	[7]
Endothelial Cell Function	HUVEC (Apoptosis)	Dose-dependent increase	[7]

Table 2: In Vivo Efficacy of Apatinib in Xenograft Models

Cancer Model	Animal Model	Dosing Regimen	Tumor Growth Inhibition	Reference
Pancreatic Neuroendocrine Tumor (INR1G9 Xenograft)	Mice	150 mg/kg, oral, daily	Significant inhibition, comparable to Sunitinib	[8]
Pancreatic Neuroendocrine Tumor (INS-1 Xenograft)	Mice	150 mg/kg, oral, daily	Significant inhibition	[8]
Gastric Cancer (SGC-7901 Xenograft)	Nude Mice	Not Specified	Significant delay in tumor growth	[9]
Gastric Cancer (BGC-823 Xenograft)	Nude Mice	Not Specified	Significant delay in tumor growth	[9]
Esophageal Squamous Cell Carcinoma (EC1 Xenograft)	Nude Mice	Not Specified	Significant inhibition as a single agent and in combination with chemotherapy	[10]
Anaplastic Thyroid Cancer (CAL-62 Xenograft)	Athymic Nude Mice	Not Specified	Significant reduction in vessel numbers in CAM assay	[11]

Table 3: Pharmacokinetic Parameters of Apatinib in Humans

Parameter	Value	Condition	Reference
Time to Peak Plasma Concentration (T _{max})	3-4 hours	Single 500, 750, or 850 mg doses	[12]
Elimination Half-life (t _{1/2})	~9 hours	Single 500, 750, or 850 mg doses	[5][12]
Apparent Clearance (CL/F)	57.8 L/h	Population PK model	[13]
Apparent Volume of Distribution at Steady-State	112.5 L	Population PK model	[13]

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the anti-angiogenic potential of a VEGFR-2 inhibitor by evaluating its effect on the ability of endothelial cells to form capillary-like structures.

Methodology:

- Preparation of Matrigel: Thaw Matrigel on ice overnight. Pipette 50 μ L of Matrigel into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a medium containing various concentrations of the test compound (e.g., Apatinib) or vehicle control.
- Incubation: Seed approximately 1×10^4 HUVECs onto the solidified Matrigel in each well.[6]
- Analysis: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours.[6] After incubation, visualize the formation of tube-like structures using a microscope. The extent of tube formation (e.g., number of junctions, total tube length) is quantified using imaging software. A reduction in tube formation in the presence of the test compound indicates anti-angiogenic activity.[7]

In Vivo Tumor Xenograft Model

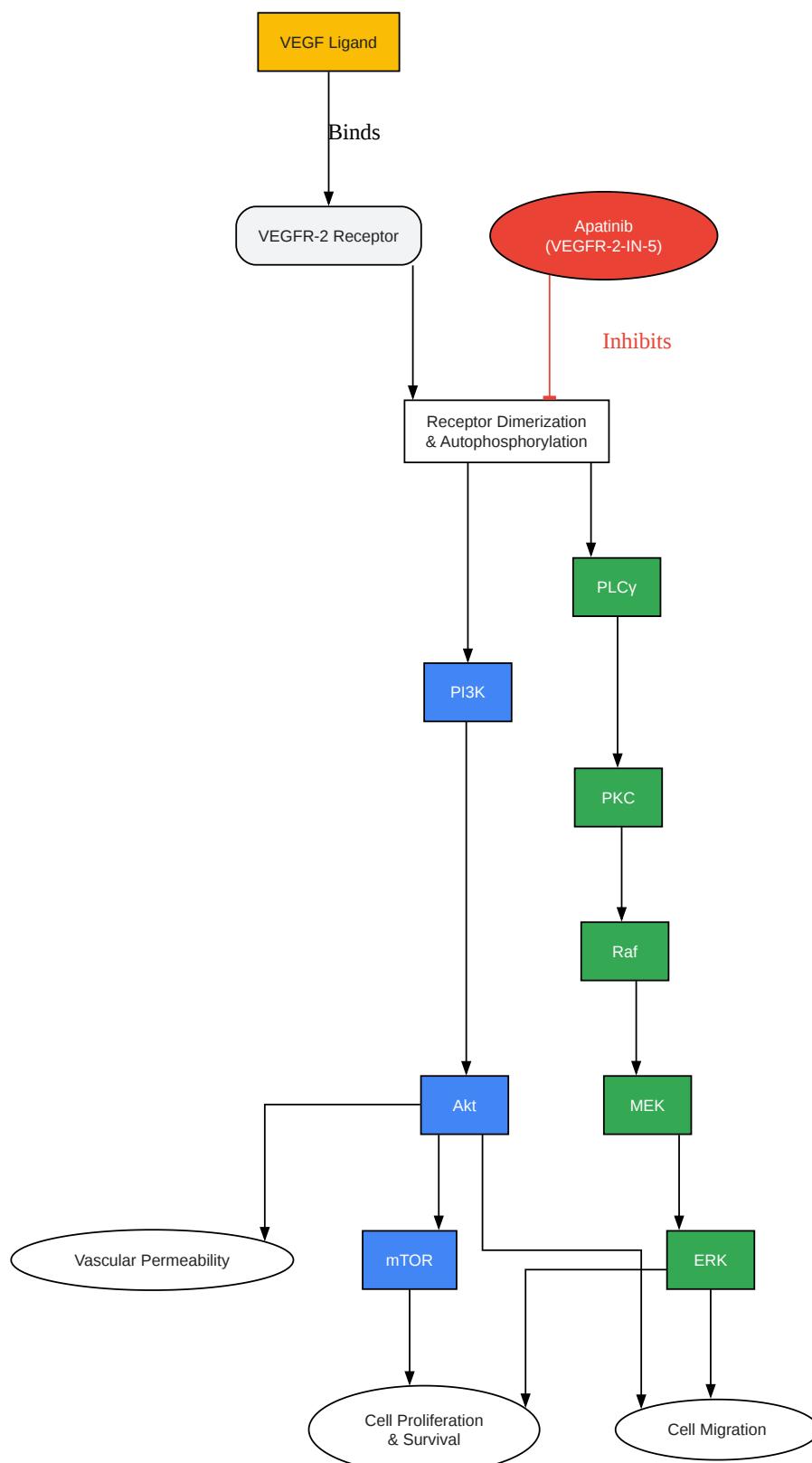
Objective: To evaluate the in vivo anti-tumor efficacy of a VEGFR-2 inhibitor in a living organism.

Methodology:

- Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., CAL-62 for anaplastic thyroid cancer) under standard conditions.[11] Harvest the cells and inject them subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[11]
- Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100 mm³). [10] Randomly assign the mice into different treatment groups (e.g., vehicle control, test compound at various doses).
- Drug Administration: Administer the test compound or vehicle control to the mice according to the planned dosing regimen (e.g., daily oral gavage).[8]
- Monitoring and Measurement: Monitor the tumor size using calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²)/2. Also, monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. Further analysis, such as immunohistochemical staining for markers of proliferation (Ki-67) and angiogenesis (CD31), can be performed on the excised tumors.[7][9]

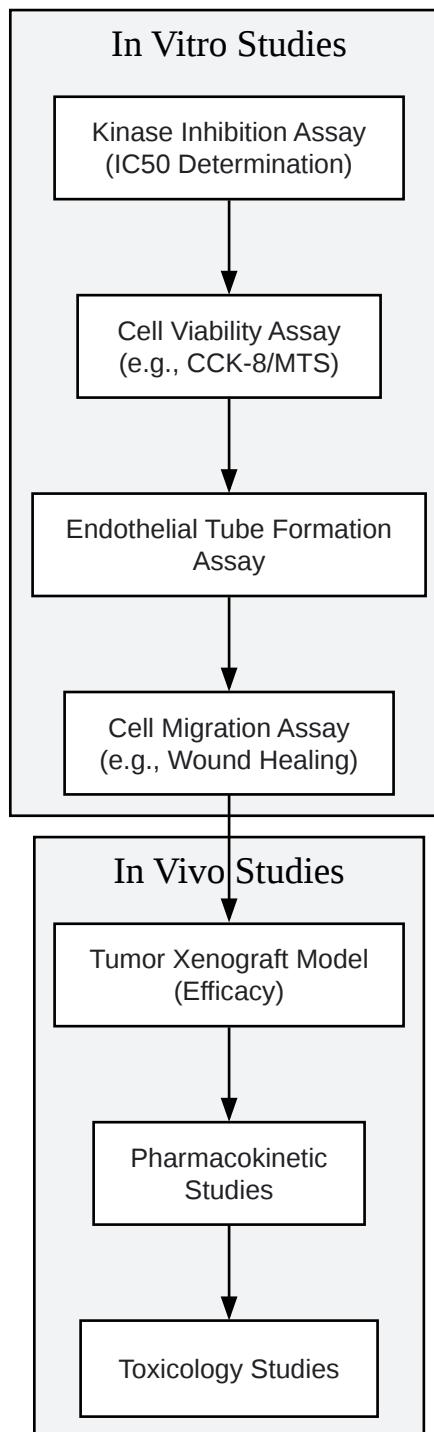
Visualizations

VEGFR-2 Signaling Pathway and Inhibition

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Caption: VEGFR-2 signaling pathway and the inhibitory action of Apatinib.

Experimental Workflow for Efficacy Testing



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Caption: A typical preclinical experimental workflow for a VEGFR-2 inhibitor.

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